molecular formula C15H17NO5 B2862107 rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate CAS No. 1556097-91-6

rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate

Cat. No. B2862107
CAS RN: 1556097-91-6
M. Wt: 291.303
InChI Key: RTOIKYXSABHGTN-SFVWDYPZSA-N
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Description

Oxazines are a class of heterocyclic compounds that contain one oxygen and one nitrogen atom in a six-membered ring . They are divided into 1,2-, 1,3-, and 1,4-oxazines depending on the relative arrangement of oxygen and nitrogen atoms in the ring .


Synthesis Analysis

The synthesis of 1,3-oxazine derivatives has been achieved using the Ritter reaction . Another method involves a catalyst-free cross-dehydrogenative coupling reaction promoted by visible light .


Molecular Structure Analysis

The fundamental heterocyclic compound 1,4-oxazine has been generated using FVP . It is the first parent heterocycle among all the possible isomeric oxazines, thiazines and their heavier atom analogues to be characterised spectroscopically .


Chemical Reactions Analysis

When linking appropriate conjugated molecules to carbon electrodes, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state .


Physical And Chemical Properties Analysis

While six-membered ring heterocycles containing two group 15 atoms are well known, stable aromatic compounds, neutral analogues containing one or more group 16 atoms cannot be aromatic and are much less stable .

Future Directions

The use of oxazine as an anchoring group to construct single-molecule switches has been proposed . This provides a new perspective for the design of single-molecule switches relying on the anchoring groups rather than on the specific molecular backbones .

properties

IUPAC Name

methyl (5S)-5-benzyl-3-oxo-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazine-8a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-19-13(17)15-9-20-8-12(16(15)14(18)21-10-15)7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-,15?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOIKYXSABHGTN-SFVWDYPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12COCC(N1C(=O)OC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C12COC[C@@H](N1C(=O)OC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate

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